

Physical and chemical properties of (+)-Di-p-toluoyl-D-tartaric Acid

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Compound of Interest

Compound Name: (+)-Di-p-toluoyl-D-tartaric Acid

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A Comprehensive Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Di-p-toluoyl-D-tartaric acid, also known as D-DTTA, is a chiral resolving agent of significant importance in the fields of organic chemistry, pharmacology, and materials science. Its rigid structure, derived from the naturally occurring D-tartaric acid, and the presence of aromatic toluoyl groups, enable it to form diastereomeric salts with racemic mixtures, particularly amines. This property is fundamental to the separation of enantiomers, a critical process in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the physical and chemical properties of (+)-Di-p-toluoyl-D-tartaric acid, detailed experimental protocols for its characterization and use, and logical workflows to illustrate key processes.

Physical and Chemical Properties

(+)-Di-p-toluoyl-D-tartaric acid is a white to off-white crystalline solid.[1][2] It exists in both anhydrous and monohydrate forms, which possess distinct physical characteristics.[3] The anhydrous form is particularly suited for chiral resolutions in non-aqueous solvent systems where water might interfere with crystallization.[3]



Structural and General Data

Property	Value	Reference
IUPAC Name	(2S,3S)-2,3-bis(4- methylbenzoyloxy)butanedioic acid	
Synonyms	D-DTTA, (+)-DTTA, D-PTTA	
Molecular Formula	C ₂₀ H ₁₈ O ₈ (Anhydrous)	[1]
C ₂₀ H ₁₈ O ₈ ·H ₂ O (Monohydrate)	[2]	
Molecular Weight	386.36 g/mol (Anhydrous)	[1]
404.37 g/mol (Monohydrate)	[2]	
CAS Number	32634-68-7 (Anhydrous)	[1]
71607-31-3 (Monohydrate)	[2]	

Physicochemical Data

Property	Value	Conditions & Notes
Melting Point	169-171 °C (dec.)	Anhydrous form.[1][4]
160-166 °C	Monohydrate form.[2]	
Solubility	Sparingly soluble in ethanol and methanol; Partly miscible with water.	[5]
Optical Rotation	+138° to +142°	Typically measured at c=1 in ethanol or methanol.[1][2]
pKa (Predicted)	1.46 ± 0.25	This is a computationally predicted value.

Core Application: Chiral Resolution

The primary application of **(+)-Di-p-toluoyl-D-tartaric acid** is the separation of enantiomers from a racemic mixture.[2] This process is based on the formation of diastereomeric salts which



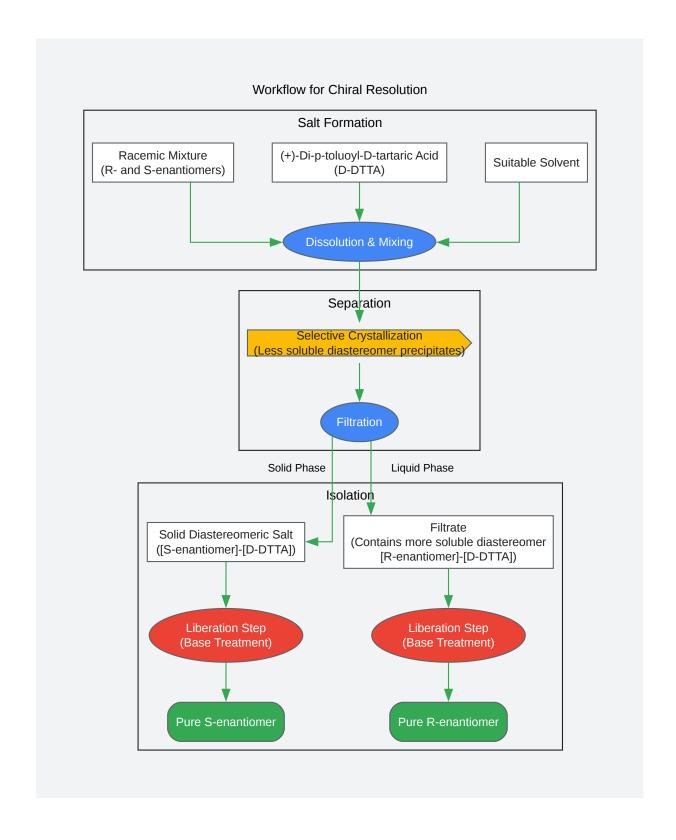




exhibit different physical properties, most notably solubility.[3] The acidic nature of D-DTTA allows it to react with racemic bases (e.g., amines) to form these separable salts.

The general principle involves dissolving the racemic base and D-DTTA in a suitable solvent. One of the diastereomeric salts, being less soluble, will selectively crystallize out of the solution. This solid can then be isolated by filtration. The desired enantiomer is subsequently recovered by treating the isolated salt with a base to neutralize the D-DTTA.





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Caption: General workflow for the chiral resolution of a racemic base using D-DTTA.



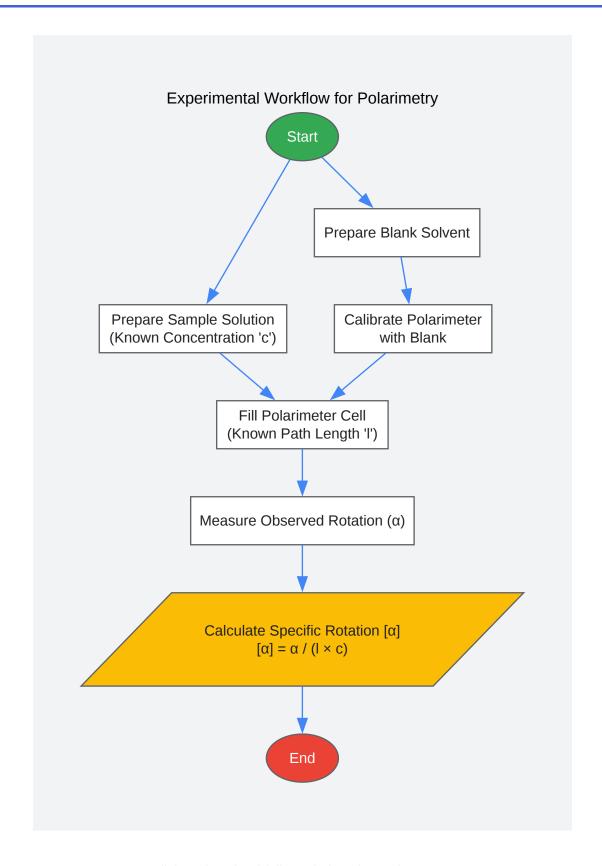
Experimental Protocols Protocol for Determination of Optical Rotation

The measurement of optical rotation is crucial for confirming the enantiomeric purity of a substance. It is performed using a polarimeter.

Methodology:

- Instrument Calibration: Calibrate the polarimeter to zero using a blank solvent (the same solvent that the sample is dissolved in).
- Sample Preparation: Accurately weigh a specific amount of the substance (e.g., 100 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) to achieve a known concentration (c).
- Cell Preparation: Rinse the polarimeter cell (of a known path length, I, typically 1 decimeter) with the sample solution. Fill the cell with the solution, ensuring no air bubbles are present in the light path.
- Measurement: Place the filled cell into the polarimeter and record the observed rotation (α) in degrees. The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).
- Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (I × c) where:
 - \circ [α] is the specific rotation.
 - \circ α is the observed rotation in degrees.
 - I is the path length in decimeters (dm).
 - c is the concentration in g/mL.





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Caption: Step-by-step workflow for measuring optical rotation.



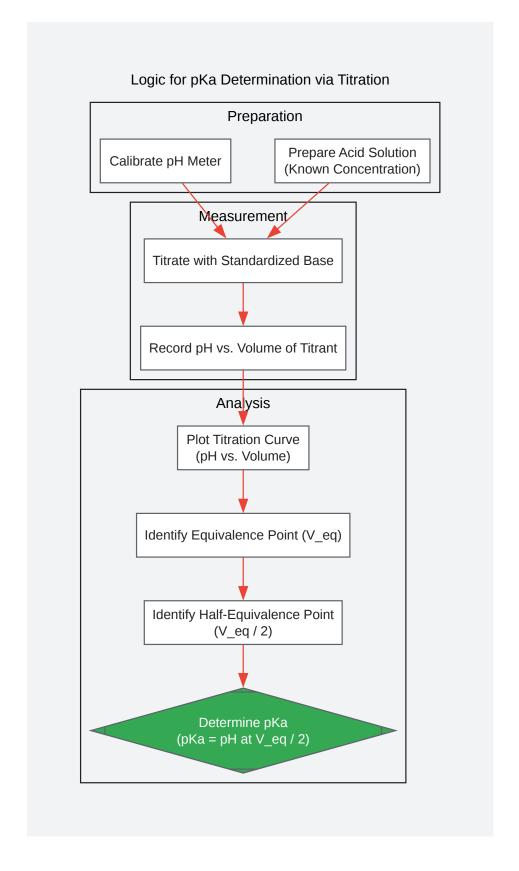
Protocol for Determination of pKa via Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of a weak acid like D-DTTA.

Methodology:

- System Calibration: Calibrate the pH meter using at least two standard buffer solutions with known pH values (e.g., pH 4.0 and 7.0).
- Sample Preparation: Prepare a solution of D-DTTA of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
- Titration Setup: Place a known volume of the D-DTTA solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
- Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis:
 - Plot the measured pH values against the volume of titrant added to generate a titration curve.
 - Determine the equivalence point, which is the point of steepest inflection on the curve.
 This corresponds to the complete neutralization of the first acidic proton.
 - The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.





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Caption: Logical flow for determining pKa by potentiometric titration.



Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of **(+)-Di-p-toluoyl-D-tartaric acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to
 confirm the molecular structure. The proton NMR spectrum provides information on the
 chemical environment of the hydrogen atoms, including the distinct signals for the aromatic
 protons of the toluoyl groups, the methine protons of the tartaric acid backbone, and the
 methyl protons.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
 Characteristic absorption bands include a broad O-H stretch from the carboxylic acid groups, a strong C=O stretch from both the ester and carboxylic acid functionalities, and C-O stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

(+)-Di-p-toluoyl-D-tartaric acid is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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